molecular formula C6H7N5 B1148228 9H-Purine-9-ethanol CAS No. 1670-69-5

9H-Purine-9-ethanol

Cat. No. B1148228
CAS RN: 1670-69-5
M. Wt: 149.15
InChI Key:
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Description

9H-Purine-9-ethanol, also known as EHNA (hydrochloride), is a dual inhibitor of PDE2 and ADA . It is a reversible adenosine deaminase inhibitor that also selectively inhibits the cGMP-specific phosphodiesterase (PDE2) . It has been used to evaluate cardioprotective and neuroprotective effects during ischemia, to study the role of cAMP/cGMP signaling, and to maintain pluripotency/prevent differentiation of human embryonic stem cells .


Synthesis Analysis

The synthesis of 9H-Purine-9-ethanol involves the use of 6-chloro-9H-purine and thiourea in ethanol, which is then added to a reaction flask and refluxed for 3 hours . The reaction system is then poured into a saturated aqueous solution of sodium hydroxide, and the pH is adjusted to acidic with glacial acetic until a large amount of yellow solid appears .


Molecular Structure Analysis

The molecular formula of 9H-Purine-9-ethanol is C14H23N5O • HCl . It contains a total of 21 bonds, including 13 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 primary alcohol, 1 Imidazole, and 1 Pyrimidine .


Chemical Reactions Analysis

9H-Purine-9-ethanol has been found to be involved in various chemical reactions. For instance, 9-sulfonyl-9(H)-purine derivatives have been shown to inhibit HCV replication via their degradation species . The sulfonamide bond at the 9-position of purine is the primary degradation site, and the resulting sulfonylation degradation species mediate the anti-HCV activity of 9-sulfonyl-9(H)-purines .


Physical And Chemical Properties Analysis

9H-Purine-9-ethanol has a molecular weight of 313.83 . It is soluble in DMSO (>10 mg/mL) and water (>10 mg/mL) .

Scientific Research Applications

  • Chemical Synthesis and Tautomerism : 9H-Purine derivatives are used in chemical synthesis, demonstrating different reactions and properties. For example, the study by Klemm et al. (2009) discusses the synthesis and tautomerism of certain purine derivatives, highlighting their complex chemical behavior and potential for various synthetic applications (Klemm, Johnstone, & Tran, 2009).

  • Antibacterial Properties : Some purine compounds have been explored for their antibacterial properties. Govori (2017) synthesized 9H-Triazolo[4,3-g]purin-5-amine and tested it for antibacterial activity, indicating the potential of purine derivatives in developing new antibacterial agents (Govori, 2017).

  • Pharmacological Applications : Purine derivatives are researched for their potential in treating various diseases. For instance, Bakkestuen et al. (2005) synthesized 9-Aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines with promising activity against Mycobacterium tuberculosis, suggesting their potential as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

  • Synthesis of Azacyclic Nucleosides : Zhang et al. (2016) explored the synthesis of azacyclic nucleosides using 9-(2-tosylvinyl)-9H-purines, highlighting the utility of purine derivatives in nucleoside analog synthesis, important in pharmaceutical research (Zhang, Xie, Qu, Gao, & Guo, 2016).

  • Metabolic Studies : Purine derivatives are used in studies related to metabolism and biochemical processes. Yamamoto et al. (1993) investigated the effect of ethanol on purine bases, highlighting the relevance of purine compounds in understanding metabolic pathways (Yamamoto, Moriwaki, Takahashi, Suda, & Higashino, 1993).

  • Antitumor Activities : Purine scaffolds are being investigated for their potential in cancer treatment. Ningegowda et al. (2010) synthesized and evaluated the anti-tumor activities of 9-ethyl-9H-purine derivatives, suggesting their use in cancer therapy (Ningegowda, Grover, Basappa, Ranjith, Rangappa, Priya, & Swamy, 2010).

Safety And Hazards

The safety data sheet for 9H-Purine-9-ethanol suggests using dry chemical, carbon dioxide, or alcohol-resistant foam in case of fire . It is recommended to wear self-contained breathing apparatus for firefighting if necessary .

properties

IUPAC Name

2-purin-9-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c12-2-1-11-5-10-6-3-8-4-9-7(6)11/h3-5,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIRADOPOUBNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347668
Record name 9H-Purine-9-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Purine-9-ethanol

CAS RN

1670-69-5
Record name 9H-Purine-9-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
46
Citations
W Miltz, W Zierhurt, E Buccheri, R Schultz… - Bioorganic & Medicinal …, 1993 - Elsevier
Conformationally restricted analogues of the positive inotropic agent 1 have been synthesized in order to determine its biologically active conformation. Comparison of the distance …
Number of citations: 4 www.sciencedirect.com
H Denac, M Mevissen, FJP Kühn, C Kühn… - … of Pharmacology and …, 2002 - ASPET
Cardiac voltage-dependent sodium channels (Na v ) are drug targets for synthetic inactivation inhibitors typified by (±)-4- [3-(4-diphenylmethyl-1-piperazinyl)-2-hydroxy propoxy]-1H-…
Number of citations: 5 jpet.aspetjournals.org
A Popolo, S Morello, R Sorrentino, A Pinto - European journal of …, 2013 - Elsevier
… avoid the degradation of adenosine by the enzyme adenosine deaminase, adenosine administration was always preceded by erythro-9-Amino-β-hexyl-α-methyl-9H-purine-9-ethanol …
Number of citations: 23 www.sciencedirect.com
AH Lutte, JH Majolo, LR Nazario, RS Da Silva - Neurotoxicology, 2018 - Elsevier
… the consequences observed by ethanol exposure, we used adenosine 5′-(α,β-methylene)diphosphate (AMPCP; 150 mg/kg) or erythro-9-Amino-β-hexylα-methyl-9H-purine-9-ethanol …
Number of citations: 15 www.sciencedirect.com
NT Deuitch, D Yang, PY Lee, X Yu, NS Moura… - Journal of Allergy and …, 2022 - Elsevier
… assay to quantify the adenosine-dependent generation of ammonia in the presence of a selective inhibitor of ADA1, erythro-9-amino-β-hexyl-α-methyl-9H-purine-9-ethanol …
Number of citations: 26 www.sciencedirect.com
Y Liu, Z Hu, J Cheng, P Siejka-Zielińska, J Chen… - Nature …, 2021 - nature.com
… oxidized gDNA samples were digested into nucleosides by 2 U of Nuclease P1 (Sigma-Aldrich) and 10 nM deaminase inhibitor erythro-9-amino-β-hexyl-α-methyl-9H-purine-9-ethanol …
Number of citations: 41 www.nature.com
AS Ward, CH Hsiung, DG Kesterson, VG Kamath… - Journal of Biological …, 2022 - ASBMB
… , heart, and brain mitochondria, while [ 3 H]-dA (0.5 μM) was incubated only in liver mitochondria for 2 h in the presence of erythro-9-Amino-β-hexyl--α-methyl-9H-purine-9-ethanol …
Number of citations: 6 www.jbc.org
IC Caldwell, JF Henderson - Cancer Chemotherapy Reports, 1971 - books.google.com
MATERIALS AND METHODS 6-(Methylthio)-9-ß-D-ribofuranosyl-9H-purine, NSC-40774 (commonly known as 6-(methylmercapto) purine ribonucleoside; 6-MeMPR), a substrate for …
Number of citations: 13 books.google.com
PY Lee, GS Schulert, SW Canna, Y Huang… - Annals of the …, 2020 - ard.bmj.com
… –14 which quantifies the adenosine-dependent generation of ammonia in the presence of a selective inhibitor of ADA1, EHNA (erythro-9-Amino-β-hexyl-α-methyl-9H-purine-9-ethanol …
Number of citations: 66 ard.bmj.com
A Popolo, M Pecoraro, A Pinto - PhOL, 2014 - pharmacologyonline.silae.it
… To avoid the degradation of adenosine by the enzyme adenosine deaminase, adenosine administration was always preceded by erythro-9-Amino-β-hexylα-methyl-9H-purine-9-ethanol …
Number of citations: 5 pharmacologyonline.silae.it

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